

Iron(II) Carbonate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron carbonate*

Cat. No.: *B13742331*

[Get Quote](#)

Chemical Formula: FeCO_3

This guide provides an in-depth analysis of iron(II) carbonate (FeCO_3), also known as ferrous carbonate.^{[1][2]} It is a compound of significant interest in various scientific and industrial fields, from geochemistry to pharmaceuticals. This document outlines its fundamental properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Iron(II) carbonate is an inorganic compound that occurs naturally as the mineral siderite.^{[1][2]} It is a white, crystalline solid, though it can appear greenish due to impurities.^{[3][4]} The compound is poorly soluble in water but will dissolve in acidic solutions.^{[3][5]} A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molar Mass	115.854 g/mol	[2]
Density	3.9 g/cm ³	[2] [6]
Solubility in Water	0.0067 g/L	[2]
Solubility Product (K _{sp})	3.13 x 10 ⁻¹¹	[2]
Decomposition Temperature	~500-600 °C	[2]
Crystal Structure	Trigonal	[2]

Experimental Protocols: Synthesis of Iron(II) Carbonate

The laboratory synthesis of iron(II) carbonate typically involves the reaction of an iron(II) salt with a carbonate salt in an oxygen-free environment to prevent the oxidation of iron(II) to iron(III).

Objective:

To synthesize iron(II) carbonate via precipitation reaction.

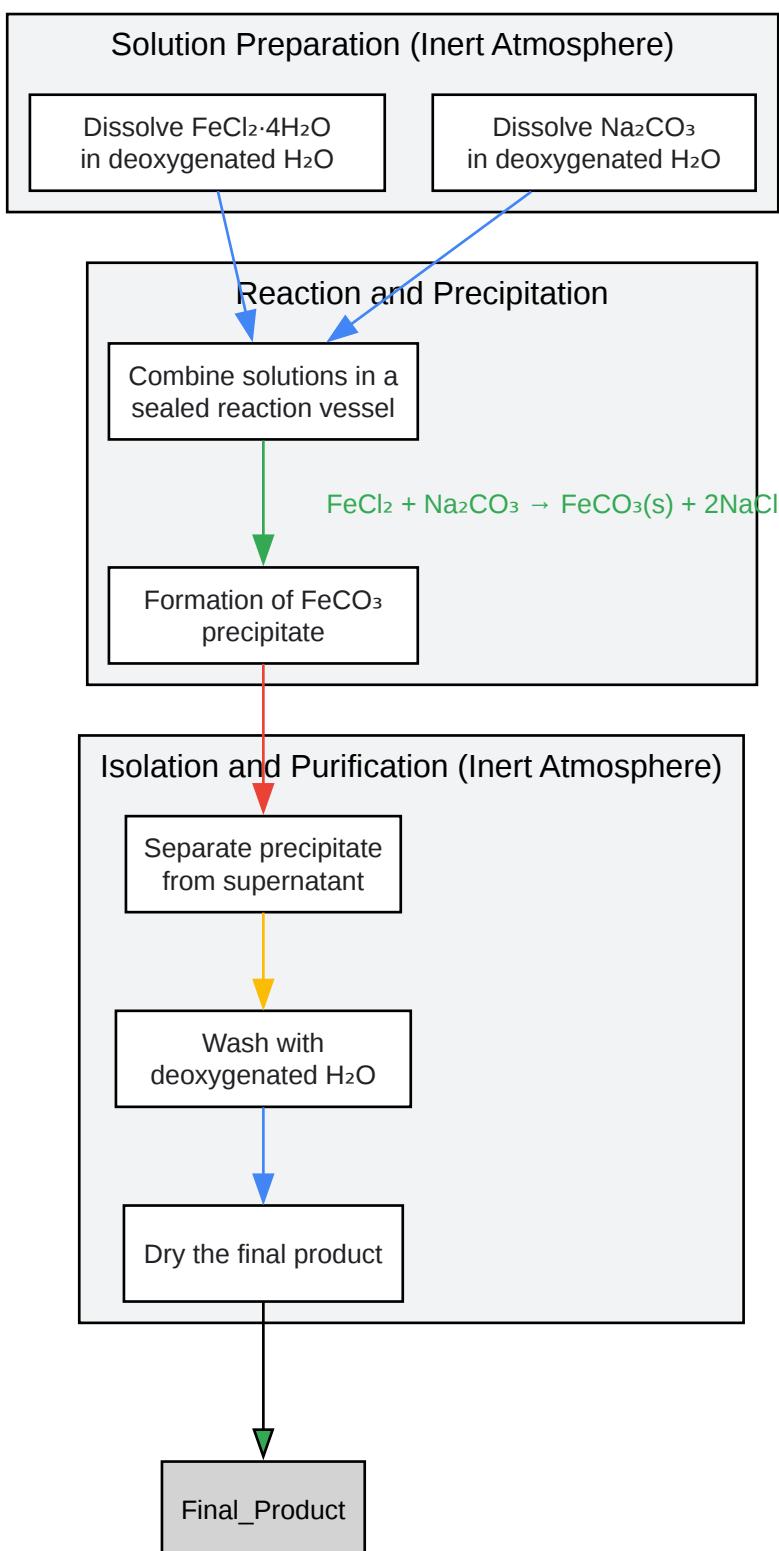
Materials:

- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[\[1\]](#)[\[7\]](#)
- Deoxygenated Milli-Q water
- Glovebox with an inert atmosphere (e.g., N₂/H₂ mixture)[\[1\]](#)
- Titanium piston cylinder
- Vacuum pump
- Oven

- Beakers, filtration apparatus, and other standard laboratory glassware

Procedure:

- Preparation of Reactant Solutions:
 - Inside the glovebox, prepare a solution of iron(II) chloride tetrahydrate by dissolving it in deoxygenated Milli-Q water.
 - In a separate beaker, prepare a solution of sodium carbonate or sodium bicarbonate in deoxygenated Milli-Q water. A common molar ratio of Fe to CO₂ is 1:4.[\[1\]](#)
- Reaction:
 - Introduce both solutions into a titanium piston cylinder that has been previously evacuated using a vacuum pump.[\[1\]](#)
 - Seal the cylinder and remove it from the glovebox.
- Precipitation:
 - The reaction to form iron(II) carbonate precipitate will proceed: FeCl₂ + Na₂CO₃ → FeCO₃(s) + 2NaCl[\[2\]](#)
 - To ensure complete reaction, the sealed cylinder can be placed in an oven at a controlled temperature.[\[1\]](#)
- Isolation and Purification:
 - After the reaction is complete, allow the cylinder to cool to room temperature.[\[1\]](#)
 - Return the cylinder to the glovebox.
 - Carefully decant the supernatant liquid.
 - Wash the iron(II) carbonate precipitate multiple times with deoxygenated Milli-Q water to remove any soluble impurities.[\[1\]](#)
- Drying:


- Leave the purified precipitate to dry in the glovebox for 2-3 days.[1]

Characterization:

The resulting white to greenish powder can be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystalline structure.[1]

Diagrams and Workflows

The synthesis of iron(II) carbonate can be visualized as a straightforward workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Iron(II) Carbonate.

Applications in Research and Drug Development

Iron(II) carbonate has several applications in scientific research and is of interest to the pharmaceutical industry.

- Iron Supplementation: Ferrous carbonate has been utilized as an iron supplement to treat iron-deficiency anemia.^[2] However, its bioavailability can be low in some species.^[2] The study of iron compounds like FeCO_3 is crucial for developing more effective iron delivery systems in pharmaceuticals.
- Precursor for Iron Compounds: It serves as a precursor in the synthesis of other iron compounds.^[1] For instance, its reaction with acids can produce iron(II) salts like iron(II) chloride or iron(II) sulfate, which are important reagents in various chemical syntheses.^[1]
- Corrosion Studies: In the oil and gas industry, iron(II) carbonate is studied extensively as it can form a protective layer on steel surfaces in carbon dioxide-rich environments, inhibiting corrosion.^[1] Understanding its formation kinetics is vital for developing corrosion management strategies.
- Geochemical and Environmental Research: As a naturally occurring mineral, siderite (FeCO_3) is a subject of study in geochemistry to understand iron cycling and the formation of mineral deposits.^[1] It also plays a role in the mobility of heavy metals in soil and water systems.^[3]

While direct applications of iron(II) carbonate in complex drug formulations are not widespread, the chemistry of iron and its compounds is central to the development of iron-based therapeutics for anemia and other conditions related to iron metabolism. Research into iron complexes, including those derived from simple salts, is an active area in medicinal inorganic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. iron(II) carbonate [chemister.ru]
- 5. uses and applications of iron carbonate FeCO_3 iron(II) carbonate physical properties chemical reactions chemical properties [docbrown.info]
- 6. grokipedia.com [grokipedia.com]
- 7. inorganic chemistry - How to prepare iron(II) carbonate from iron(III) chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Iron(II) Carbonate: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13742331#what-is-the-chemical-formula-for-iron-ii-carbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com